molecular formula C15H10F2N2 B11862311 5,8-Difluoro-2-phenylquinolin-4-amine CAS No. 1189106-37-3

5,8-Difluoro-2-phenylquinolin-4-amine

Katalognummer: B11862311
CAS-Nummer: 1189106-37-3
Molekulargewicht: 256.25 g/mol
InChI-Schlüssel: CTHKQTDZYZWDCT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,8-Difluoro-2-phenylquinolin-4-amine is a fluorinated quinoline derivative. The quinoline ring system is a significant structure in medicinal chemistry due to its presence in various biologically active compounds. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Difluoro-2-phenylquinolin-4-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluoroaniline with suitable reagents to form the quinoline ring, followed by further fluorination at specific positions .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclization reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 5,8-Difluoro-2-phenylquinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinolines and amine derivatives, which can have significant biological activities .

Wissenschaftliche Forschungsanwendungen

5,8-Difluoro-2-phenylquinolin-4-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5,8-Difluoro-2-phenylquinolin-4-amine involves its interaction with specific molecular targets. The compound can inhibit various enzymes, such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. This mechanism is similar to that of other fluoroquinolones, which are known for their antibacterial properties .

Vergleich Mit ähnlichen Verbindungen

  • 5,7-Difluoroquinoline
  • 6,7-Difluoroquinoline
  • Fluoroquinolones (e.g., Ciprofloxacin, Norfloxacin)

Comparison: 5,8-Difluoro-2-phenylquinolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other fluoroquinolines, it may exhibit different levels of potency and spectrum of activity, making it a valuable compound for further research and development .

Eigenschaften

CAS-Nummer

1189106-37-3

Molekularformel

C15H10F2N2

Molekulargewicht

256.25 g/mol

IUPAC-Name

5,8-difluoro-2-phenylquinolin-4-amine

InChI

InChI=1S/C15H10F2N2/c16-10-6-7-11(17)15-14(10)12(18)8-13(19-15)9-4-2-1-3-5-9/h1-8H,(H2,18,19)

InChI-Schlüssel

CTHKQTDZYZWDCT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C(=C2)N)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.